molecular formula C16H17N5O2 B2431533 2,4-Dimethyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893962-35-1

2,4-Dimethyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2431533
CAS No.: 893962-35-1
M. Wt: 311.345
InChI Key: FXHJRJSDWKMMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation while minimizing side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups .

Scientific Research Applications

2,4-Dimethyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Uniqueness

2,4-Dimethyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to its specific structural features, such as the fused purine-imidazole ring system and the presence of multiple methyl and phenyl substituents.

Properties

IUPAC Name

2,4-dimethyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-10-6-4-5-7-11(10)20-8-9-21-12-13(17-15(20)21)18(2)16(23)19(3)14(12)22/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHJRJSDWKMMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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